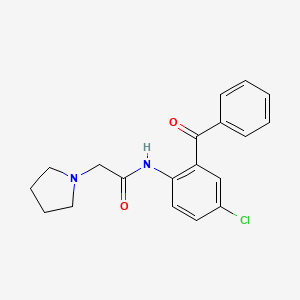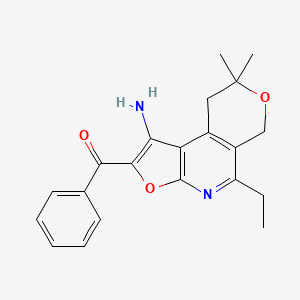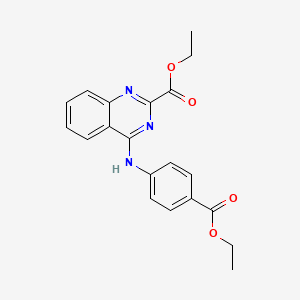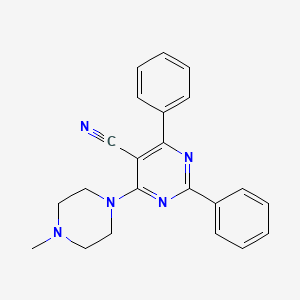
N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide is a member of benzophenones.
Scientific Research Applications
Pharmacological Profile and Neuroprotective Effects
N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide, while not directly identified in the reviewed literature, shares structural similarities with several studied compounds, indicating potential pharmacological and neuroprotective applications. For instance, compounds with pyrrolidine derivatives, such as DM-9384 (nefiracetam), have been shown to enhance cognitive functions, suggesting potential benefits in treating cognitive disorders. DM-9384's influence on GABAergic neurons, increasing GABA turnover and stimulating GABA uptake in cortical synaptosomes, indicates a mechanism that could be relevant to N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide as well, considering structural similarities (Watabe et al., 1993).
Role in Memory and Learning
Pyrrolidone derivatives, akin to the chemical structure of N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide, have shown efficacy in improving memory and learning functions in animal models. Specifically, DM-9384's ability to prolong the step-down latency in mice with CO-induced amnesia highlights its potential role in enhancing memory consolidation and recovery, which may extend to compounds with similar structures (Fukatsu et al., 2002).
Anticonvulsant and Analgesic Properties
The synthesis and evaluation of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have revealed notable anticonvulsant activities in animal models of epilepsy. This suggests that N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide could also exhibit similar therapeutic properties, potentially offering new avenues for epilepsy treatment (Kamiński et al., 2015).
Synthetic Organic Chemistry Applications
The compound's structure and functional groups align with those explored in synthetic organic chemistry, particularly in the development of chemoselective N-acylation reagents. Studies in this field have shown the importance of the N-Ar axis in creating highly selective and potent compounds, which could be relevant for the synthesis and application of N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide in various chemical syntheses and pharmaceutical developments (Kondo & Murakami, 2001).
properties
Product Name |
N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide |
|---|---|
Molecular Formula |
C19H19ClN2O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-8-9-17(21-18(23)13-22-10-4-5-11-22)16(12-15)19(24)14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,21,23) |
InChI Key |
MXXVQXHPBWSQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)
![2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227291.png)
![2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1227292.png)


![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)
![6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B1227296.png)


![3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1227300.png)

![2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1227304.png)
![2-Amino-1-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1227305.png)
